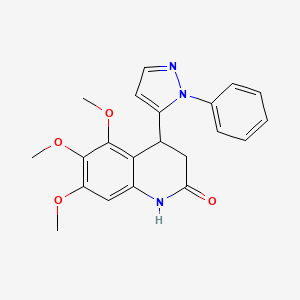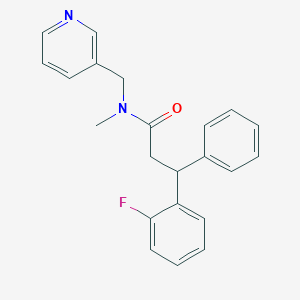![molecular formula C21H32N4O2 B3787311 [4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone](/img/structure/B3787311.png)
[4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone
Overview
Description
[4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone: is a complex organic compound characterized by the presence of multiple nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine derivative: Starting with 4-methylpiperazine, it is reacted with a suitable phenyl halide under basic conditions to form the 4-(4-methylpiperazin-1-yl)phenyl intermediate.
Formation of the morpholine derivative: Separately, morpholine is reacted with a suitable piperidine derivative to form the 3-morpholin-4-ylpiperidine intermediate.
Coupling reaction: The two intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine and morpholine rings.
Reduction: Reduced forms of the piperazine and morpholine rings.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
[4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
[4-(4-Methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone: can be compared with other similar compounds, such as:
Benzylamine: An organic compound with a simpler structure, used in the production of pharmaceuticals.
Steviol glycosides: Natural compounds with sweetening properties, structurally different but used in various industrial applications.
The uniqueness of This compound lies in its complex structure, which allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-22-9-11-23(12-10-22)19-6-4-18(5-7-19)21(26)25-8-2-3-20(17-25)24-13-15-27-16-14-24/h4-7,20H,2-3,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXDJPWUFBJAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[1-(methylsulfonyl)piperidin-4-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3787232.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B3787235.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-[4-(2-methoxypyridin-3-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3787236.png)
![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3787241.png)
![2-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]nicotinic acid](/img/structure/B3787248.png)
![N-[2-(3-chlorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B3787259.png)

![2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide](/img/structure/B3787276.png)

![4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]-3-oxopropyl]benzamide](/img/structure/B3787280.png)
![1-(2-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3787288.png)
![1-cyclopentyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B3787294.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine](/img/structure/B3787297.png)
![3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B3787307.png)
